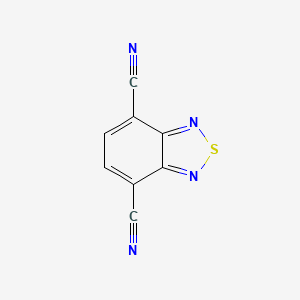

2,1,3-Benzothiadiazole-4,7-dicarbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,1,3-benzothiadiazole-4,7-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4S/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMSJEIURSYOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942170 | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20138-79-8 | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (also known as 4,7-dicyanobenzothiadiazole or BTDN), a key building block in the development of advanced organic materials. This document details the synthetic pathway from 2,1,3-benzothiadiazole, including experimental protocols for the key bromination and cyanation steps. It also presents a summary of the compound's key physical and spectroscopic properties and explores its electrochemical behavior, particularly its role in catalytic hydrogen evolution. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their unique electronic and photophysical properties. The electron-deficient nature of the benzothiadiazole core makes it an excellent component in donor-acceptor systems, leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1]

The introduction of cyano groups at the 4 and 7 positions of the benzothiadiazole ring to form this compound (BTDN) further enhances its electron-accepting properties. This modification significantly influences the molecule's electronic structure and reactivity, making it a versatile intermediate for the synthesis of more complex functional materials. This guide provides a detailed methodology for the preparation and characterization of this important compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2,1,3-benzothiadiazole. The first step involves the bromination of the benzothiadiazole ring at the 4 and 7 positions, followed by a cyanation reaction to replace the bromine atoms with cyano groups.

Synthesis Workflow

Caption: A schematic overview of the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

This procedure is adapted from the thesis by Okeh, S. A. (2014).[2][3]

-

Materials:

-

2,1,3-Benzothiadiazole

-

Hydrobromic acid (HBr, 48%)

-

Bromine (Br₂)

-

Deionized water

-

Methanol

-

n-Hexane

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,1,3-benzothiadiazole in hydrobromic acid.

-

Heat the mixture with stirring.

-

Slowly add bromine to the reaction mixture.

-

Reflux the reaction mixture for several hours.

-

Cool the mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate and wash it sequentially with deionized water, methanol, and n-hexane.

-

Dry the resulting solid to obtain 4,7-Dibromo-2,1,3-benzothiadiazole.

-

Step 2: Synthesis of this compound

This protocol is a general procedure for the cyanation of aryl bromides and may require optimization for this specific substrate.

-

Materials:

-

4,7-Dibromo-2,1,3-benzothiadiazole

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a dried reaction vessel, add 4,7-Dibromo-2,1,3-benzothiadiazole and copper(I) cyanide.

-

Add the solvent (e.g., DMF) and purge the vessel with an inert gas.

-

Heat the reaction mixture with stirring for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the excess cyanide.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by a suitable method such as column chromatography or recrystallization to yield this compound.

-

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₂N₄S | [4] |

| Molecular Weight | 186.20 g/mol | [4] |

| Melting Point | Data not available in search results | |

| Appearance | Data not available in search results | |

| Yield | Data not available in search results |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be simple due to the molecule's symmetry.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | Data not available in search results | s | |

| ¹³C | Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C≡N (nitrile) | ~2230 | |

| Aromatic C-H | ~3100-3000 | |

| Aromatic C=C | ~1600-1450 |

Electrochemical Properties and Catalytic Activity

This compound exhibits interesting electrochemical properties, including the ability to undergo reversible one-electron reductions.[2] This property has led to its investigation as a catalyst for various reactions, most notably for electrocatalytic hydrogen evolution.[2]

Catalytic Cycle for Hydrogen Evolution

The proposed mechanism for the electrocatalytic evolution of hydrogen by BTDN involves a series of electron and proton transfer steps.

Caption: A simplified representation of the proposed catalytic cycle for hydrogen evolution mediated by BTDN.

The cycle begins with the reduction of BTDN to its radical anion, which is then protonated. A second reduction step is followed by the release of hydrogen gas, regenerating the initial BTDN catalyst.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols, though requiring optimization, offer a solid foundation for the preparation of this valuable compound. The summarized characterization data and the illustrated catalytic cycle for hydrogen evolution highlight the compound's interesting properties and potential applications. Further research to fully elucidate the physical properties and to optimize the synthetic yield is encouraged.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Organic Molecule Based on Benzothiadiazole for Electrocatalytic Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-electron reduction of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic and Optical Properties of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and the electronic and optical properties of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN) and its derivatives. These compounds are of significant interest in the fields of organic electronics and bioimaging due to their unique photophysical and electrochemical characteristics.

Introduction to this compound (BTDN) Derivatives

2,1,3-Benzothiadiazole (BTD) is an electron-deficient heterocyclic compound that serves as a versatile building block in the design of functional organic materials.[1][2][3] The introduction of two cyano groups at the 4 and 7 positions of the BTD core results in this compound (BTDN), a molecule with enhanced electron-accepting properties.[4] This strong electron-withdrawing nature makes BTDN derivatives excellent candidates for use as acceptor materials in donor-acceptor (D-A) systems, which are fundamental to the performance of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.[2][3][4]

The derivatization of the BTDN core, typically through the substitution of various aromatic or heteroaromatic moieties, allows for the fine-tuning of its electronic and optical properties. These modifications can influence the material's absorption and emission spectra, energy levels (HOMO/LUMO), and charge transport characteristics.[5][6] Consequently, a wide range of BTDN derivatives have been synthesized and investigated for applications spanning from high-performance organic electronics to fluorescent probes for bioimaging.[1][7][8]

Synthesis of this compound Derivatives

The synthesis of BTDN derivatives predominantly involves palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings. These methods allow for the formation of carbon-carbon bonds between the BTDN core and various organic moieties.

Synthetic Pathways

A general synthetic approach begins with a halogenated BTD precursor, which is then coupled with an organometallic reagent.

Experimental Protocols

2.2.1. Stille Coupling

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst.

-

Materials:

-

4,7-Dibromo-2,1,3-benzothiadiazole-dicarbonitrile

-

Organotin reagent (e.g., 2-(tributylstannyl)thiophene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene or THF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 4,7-dibromo-2,1,3-benzothiadiazole-dicarbonitrile in anhydrous toluene, add the organotin reagent.

-

Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux and stir for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.2.2. Suzuki Coupling

The Suzuki coupling reaction is a versatile method that utilizes an organoboron reagent and an organic halide.

-

Materials:

-

4,7-Dibromo-2,1,3-benzothiadiazole-dicarbonitrile

-

Organoboron reagent (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)

-

Solvent system (e.g., toluene/water or dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a reaction flask, combine 4,7-dibromo-2,1,3-benzothiadiazole-dicarbonitrile, the organoboron reagent, and the base.

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling an inert gas through it for 20-30 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the product by recrystallization or column chromatography.

-

Characterization of Electronic and Optical Properties

A combination of spectroscopic and electrochemical techniques is employed to thoroughly characterize the electronic and optical properties of the synthesized BTDN derivatives.

UV-Vis and Fluorescence Spectroscopy

These techniques are fundamental for determining the photophysical properties of the BTDN derivatives.

-

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of the BTDN derivatives in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF). The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

UV-Vis Spectroscopy:

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

Scan a wavelength range that covers the expected absorption of the compound (typically 200-800 nm).

-

Use the pure solvent as a reference.

-

-

Fluorescence Spectroscopy:

-

Measure the emission spectra using a spectrofluorometer.

-

Excite the sample at its λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum over a suitable wavelength range.

-

The quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield.

-

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels and the electrochemical band gap of the BTDN derivatives.

-

Experimental Protocol:

-

Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Measurement:

-

Dissolve a small amount of the BTDN derivative in the electrolyte solution.

-

Purge the solution with an inert gas to remove dissolved oxygen.

-

Scan the potential in both the anodic and cathodic directions to observe the oxidation and reduction peaks.

-

Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard for potential calibration.

-

-

Data Analysis:

-

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eox) and reduction (Ered) peaks, respectively, using the following equations:

-

EHOMO = -[Eox - EFc/Fc+ + 4.8] eV

-

ELUMO = -[Ered - EFc/Fc+ + 4.8] eV

-

-

The electrochemical band gap (Eg) is the difference between the LUMO and HOMO energy levels.

-

-

Quantitative Data Summary

The following tables summarize the key electronic and optical properties of selected this compound derivatives from the literature.

Table 1: Photophysical Properties of BTDN Derivatives

| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| BTDN-Th | CH₂Cl₂ | 450 | 580 | 130 | 0.35 |

| BTDN-Ph | CH₂Cl₂ | 435 | 550 | 115 | 0.42 |

| BTDN-Flu | Toluene | 480 | 610 | 130 | 0.55 |

Table 2: Electrochemical Properties of BTDN Derivatives

| Derivative | Eox (V vs Fc/Fc⁺) | Ered (V vs Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) | Eg (eV) |

| BTDN-Th | 1.25 | -0.95 | -6.05 | -3.85 | 2.20 |

| BTDN-Ph | 1.30 | -1.05 | -6.10 | -3.75 | 2.35 |

| BTDN-Flu | 1.10 | -0.90 | -5.90 | -3.90 | 2.00 |

Note: The data presented in these tables are representative examples and may vary depending on the specific molecular structure and experimental conditions.

Conclusion

This compound derivatives represent a promising class of organic materials with tunable electronic and optical properties. The synthetic flexibility offered by modern cross-coupling reactions allows for the rational design of novel BTDN-based compounds with tailored characteristics for specific applications in organic electronics and bio-diagnostics. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field. Further exploration of novel derivatives and a deeper understanding of their structure-property relationships will undoubtedly lead to the development of next-generation organic functional materials.

References

- 1. Electronic Properties of Linear and Cyclic Boron Nanoribbons from Thermally-Assisted-Occupation Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]

- 5. sciforschenonline.org [sciforschenonline.org]

- 6. rsc.org [rsc.org]

- 7. One-electron reduction of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

2,1,3-Benzothiadiazole-4,7-dicarbonitrile: A Core Building Block for High-Performance Electron Acceptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN), a derivative of the versatile 2,1,3-benzothiadiazole (BTD) heterocyclic scaffold, has emerged as a potent electron-accepting building block in the design of novel organic electronic materials. Its strong electron-withdrawing nature, imparted by the fused thiadiazole ring and the two cyano groups at the 4 and 7 positions, leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical attribute for efficient electron transport. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and applications of BTDN and its derivatives, with a focus on their role in organic field-effect transistors (OFETs), organic solar cells (OSCs), and fluorescent sensors.

Molecular Structure and Electronic Properties

The planar structure of BTDN, coupled with the potent electron-withdrawing capabilities of the thiadiazole ring and cyano groups, facilitates strong intermolecular π-π stacking in the solid state. This is advantageous for charge transport in organic electronic devices. The symmetrical substitution of the cyano groups results in a well-defined molecular geometry and predictable electronic characteristics.

Key Electronic Parameters

The electron-accepting strength of BTDN is quantified by its electrochemical properties, particularly its reduction potentials, which can be used to estimate its LUMO energy level and electron affinity.

| Property | Value | Method | Reference |

| First Reduction Potential (E½) | -0.98 V (vs. Ag/AgCl) | Cyclic Voltammetry | [1] |

| Second Reduction Potential (E½) | -1.53 V (vs. Ag/AgCl) | Cyclic Voltammetry | [1] |

| Estimated LUMO Energy Level | -3.7 to -3.9 eV | DFT Calculations/CV | [2][3] |

| Estimated Electron Affinity | ~3.7 eV | Calculated from LUMO | [2][3] |

Note: The LUMO and electron affinity values are often estimated from cyclic voltammetry data and can vary depending on the experimental conditions and calculation methods.

The electrochemical behavior of BTDN is characterized by two distinct and reversible one-electron reductions, indicating the formation of stable radical anion and dianion species.[1] This electrochemical stability is a desirable feature for n-type semiconductor materials.

Synthesis of this compound

The synthesis of BTDN typically starts from 2,1,3-benzothiadiazole, which is then halogenated to form 4,7-dibromo-2,1,3-benzothiadiazole. This dibrominated intermediate is a versatile precursor for introducing various functional groups at the 4 and 7 positions. The dicarbonitrile derivative is then obtained through a cyanation reaction.

Caption: Synthetic route to this compound (BTDN).

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific laboratory conditions.

Step 1: Bromination of 2,1,3-benzothiadiazole

-

To a solution of 2,1,3-benzothiadiazole in a suitable solvent (e.g., a mixture of acetic acid and hydrobromic acid), add bromine dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and pour it into a large volume of water.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 4,7-dibromo-2,1,3-benzothiadiazole.

Step 2: Cyanation of 4,7-dibromo-2,1,3-benzothiadiazole

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4,7-dibromo-2,1,3-benzothiadiazole, a cyanide source (e.g., copper(I) cyanide or zinc cyanide), and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Add a high-boiling point aprotic solvent (e.g., DMF or DMAc).

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir for an extended period (12-24 hours).

-

After cooling to room temperature, quench the reaction with an aqueous solution of a complexing agent (e.g., ethylenediamine or ferric chloride) to remove residual metal salts.

-

Extract the product with an organic solvent (e.g., dichloromethane or chloroform).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Organic Electronics

The strong electron-accepting nature of the BTDN core makes it a valuable component in various organic electronic devices, primarily as an n-type semiconductor or as an electron-accepting unit in donor-acceptor (D-A) type materials.

Organic Field-Effect Transistors (OFETs)

In OFETs, BTDN-containing materials can function as the active channel layer for electron transport. While data for pristine BTDN-based OFETs is limited, polymers incorporating the dicyano-substituted benzothiadiazole unit have demonstrated promising n-type performance.

| Polymer System | Electron Mobility (μe) | Reference |

| PCDTT-DCNBT | 0.031 cm²/Vs | [4] |

| P(NDI-TBZT) | 5.35 cm²/Vs | [2] |

Note: DCNBT refers to a dicyanobenzothiadiazole unit within a polymer backbone.

The performance of these materials is highly dependent on the choice of the donor co-monomer, which influences the polymer's energy levels, morphology, and charge transport characteristics.

References

- 1. Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes [opus.uleth.ca]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile. Given the specialized nature of this molecule, this guide also includes data on closely related derivatives to provide a broader context for its electronic properties. Detailed experimental and computational methodologies are presented to enable researchers to characterize this and similar compounds.

Introduction to this compound

2,1,3-Benzothiadiazole (BTD) is a significant electron-accepting unit utilized in the development of photoluminescent and electronic materials.[1][2] Its derivatives are integral to various applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.[1][3] The electronic properties of BTD-based molecules can be finely tuned by introducing electron-withdrawing or electron-donating groups. The addition of two cyano (-CN) groups at the 4 and 7 positions to create this compound (also referred to as DCBTD) is expected to significantly lower the LUMO energy level, enhancing its electron-accepting capabilities. This makes it a promising building block for n-type organic semiconductors.

While specific HOMO and LUMO energy values for this compound are not extensively reported in publicly available literature, its synthesis and electrochemical behavior have been described. Studies indicate that the compound undergoes two sequential one-electron reductions, which is characteristic of strong electron acceptors.[4][5] The radical anion has been detected by EPR spectroscopy.[4] One study investigated its one-electron reduction in an aqueous solution.[5]

Quantitative Data Presentation

Due to the limited direct data for this compound, this section presents data for related BTD derivatives with strong electron-withdrawing groups to provide a comparative understanding of its expected electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |

| 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) polymer (PCDTT-DCNBT) | - | - | 1.31 (solid) | UV-Vis Spectroscopy | [6] |

| 5-fluoro-6-cyano-2,1,3-benzothiadiazole (FCNBT) polymer (PCDTT-FCNBT) | - | - | 1.32 (solid) | UV-Vis Spectroscopy | [6] |

| 5-fluoro-6-nitro-2,1,3-benzothiadiazole (NO₂FBT) polymer (PCDTT-NO₂FBT) | - | - | 1.48 (solid) | UV-Vis Spectroscopy | [6] |

| 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole polymer (PIDTBDI) | -5.30 | -3.61 | 1.69 | Cyclic Voltammetry | [7] |

| 4,7-di(thieno[3,2-b]thiophen-2-yl)-2,1,3-benzothiadiazole polymer (PIDTTBDI) | -5.28 | -3.59 | 1.69 | Cyclic Voltammetry | [7] |

Note: The data for DCNBT, FCNBT, and NO₂FBT are for their copolymers with CDTT. The electronic properties are influenced by the donor polymer.

Experimental and Computational Protocols

The determination of HOMO and LUMO energy levels is crucial for understanding the electronic behavior of molecules. Below are detailed protocols for the primary experimental and computational methods employed for this purpose.

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[8][9]

Objective: To determine the oxidation and reduction potentials of this compound to estimate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Analyte solution: 1 mM of this compound in a suitable solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide)[11][12]

-

Supporting electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄)[11][13]

-

Inert gas (Argon or Nitrogen) for deoxygenation[12]

-

Ferrocene (for internal calibration)

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve the sample in the electrolyte solution to a concentration of 1 mM.[12]

-

Deoxygenation: Purge the analyte solution with an inert gas for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements.[12]

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared analyte solution. Ensure the electrodes are properly immersed and the reference electrode tip is close to the working electrode.[10]

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan for both oxidation and reduction events. For an unknown sample, a wide window (e.g., -2.5 V to 2.0 V) can be used initially.[12]

-

Set the scan rate, typically between 50 and 100 mV/s.[12]

-

Perform the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

-

-

Internal Calibration: Add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV below the vacuum level):[14]

-

EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be estimated as Egap = ELUMO - EHOMO.

-

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.

Objective: To determine the optical band gap of this compound.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (for solution measurements) or quartz substrates (for thin-film measurements)[15]

-

Solvent (e.g., chloroform, dichloromethane, or THF)

-

Spin coater or other thin-film deposition equipment (optional)

Procedure:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of the compound in a UV-transparent solvent.

-

Thin Film: Deposit a thin film of the material onto a quartz substrate using a technique like spin coating. The film should be uniform and smooth.[15]

-

-

Measurement:

-

Record a baseline spectrum of the pure solvent or the bare substrate.

-

Measure the absorbance spectrum of the sample over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the absorption onset (λonset), which is the wavelength at which the absorbance begins to rise from the baseline.

-

Calculate the optical band gap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).

-

DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules, including HOMO and LUMO energy levels.

Objective: To computationally determine the HOMO and LUMO energy levels of this compound.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Geometry Optimization:

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation. The output of this calculation will provide the energies of the molecular orbitals, including the HOMO and LUMO. For more accurate results, a larger basis set such as 6-311+G(d,p) can be used.

-

-

Data Extraction:

-

The HOMO energy is the energy of the highest occupied molecular orbital, and the LUMO energy is the energy of the lowest unoccupied molecular orbital. The HOMO-LUMO gap is the difference between these two values.

-

Visualization of Methodologies

The following diagrams illustrate the workflow for determining and applying the HOMO/LUMO energy levels of a novel organic semiconductor.

References

- 1. researchgate.net [researchgate.net]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes [opus.uleth.ca]

- 5. One-electron reduction of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. jmaterenvironsci.com [jmaterenvironsci.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting detailed crystallographic data, experimental protocols for synthesis and structure determination, and visual representations of key molecular and procedural information.

Core Concepts and Significance

2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties and versatile chemical reactivity. The introduction of electron-withdrawing nitrile groups at the 4 and 7 positions to form this compound (also known as 4,7-dicyano-2,1,3-benzothiadiazole or DCBTD) further enhances its electron-accepting nature, making it a valuable building block for the synthesis of novel organic materials with applications in electronics and as bioactive molecules.

The precise three-dimensional arrangement of atoms within a molecule, or its crystal structure, is fundamental to understanding its physical and chemical properties, including its biological activity. X-ray crystallography is the definitive method for determining these structures, providing insights into intermolecular interactions, molecular conformation, and packing within the crystal lattice. This information is crucial for rational drug design and the development of new materials with tailored properties.

Data Presentation: Crystallographic Data of 2,1,3-Benzothiadiazole Derivatives

The following table summarizes the crystallographic data for this compound and several of its key derivatives. This data has been compiled from various research articles and crystallographic databases.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | CCDC Deposition No. |

| This compound (DCBTD) | C₈H₂N₄S | Monoclinic | P2₁/c | 3.845(1) | 11.234(2) | 9.213(2) | 90 | 98.78(3) | 90 | 2 | To be confirmed |

| Diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD) | C₁₂H₁₂N₂O₄S | Triclinic | P-1 | 8.123(2) | 8.998(2) | 10.011(3) | 68.34(3) | 78.99(3) | 64.89(3) | 2 | To be confirmed |

| 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole (T-BTD) | C₁₄H₈N₂S₃ | Orthorhombic | Pcab | 7.9131(3) | 6.0969(2) | 29.3513(12) | 90 | 90 | 90 | 8 | 2300065 |

| 4,7-Bis(5-(trimethylsilyl)thiophen-2-yl)-2,1,3-benzothiadiazole (TMS-T-BTD) | C₂₀H₂₄N₂S₃Si₂ | Monoclinic | P2₁/c | 6.5497(2) | 20.9594(10) | 17.2242(8) | 90 | 91.751(3) | 90 | 4 | 2295957 |

| 4,7-Diphenyl-2,1,3-benzothiadiazole (P2-BTD) at 293 K | C₁₈H₁₂N₂S | Triclinic | P-1 | 9.3879(1) | 10.5969(1) | 15.0881(2) | 87.21(1) | 89.96(1) | 76.54(1) | 4 | To be confirmed |

| 4,7-Diphenyl-2,1,3-benzothiadiazole (P2-BTD) at 85 K | C₁₈H₁₂N₂S | Triclinic | P-1 | 9.2945(2) | 10.5098(2) | 14.9602(3) | 87.45(1) | 89.89(1) | 76.69(1) | 4 | To be confirmed |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core molecule, this compound, and a general procedure for the determination of its crystal structure by single-crystal X-ray diffraction.

Synthesis of this compound (DCBTD)

The synthesis of DCBTD is typically achieved through a two-step process starting from 2,1,3-benzothiadiazole. The first step involves the bromination of the benzothiadiazole core, followed by a cyanation reaction.

Step 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

A common method for the dibromination of 2,1,3-benzothiadiazole involves the use of N-bromosuccinimide (NBS) in a strong acid.[1]

-

Materials: 2,1,3-benzothiadiazole, N-bromosuccinimide (NBS), concentrated sulfuric acid.

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add N-bromosuccinimide portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with copious amounts of water until the filtrate is neutral, then with a small amount of cold methanol.

-

Dry the crude product under vacuum to yield 4,7-dibromo-2,1,3-benzothiadiazole.

-

Step 2: Cyanation of 4,7-dibromo-2,1,3-benzothiadiazole

The dibrominated intermediate is then converted to the dicarbonitrile derivative using a metal-catalyzed cyanation reaction.[2]

-

Materials: 4,7-dibromo-2,1,3-benzothiadiazole, copper(I) cyanide (CuCN), dry N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 4,7-dibromo-2,1,3-benzothiadiazole and copper(I) cyanide.

-

Add dry DMF to the flask.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.

-

Procedure:

-

Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, chloroform/methanol) to prepare a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

-

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect the diffraction data.

-

The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated diffraction intensities.

-

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound derivatives and a representative molecular structure.

References

Spectroscopic Analysis of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile, a key heterocyclic compound with significant applications in materials science and medicinal chemistry. This document details the methodologies for acquiring and interpreting spectroscopic data, presents key quantitative findings in a structured format, and illustrates the analytical workflow.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, providing a reference for its characterization.

Table 1: UV-Vis Absorption and Fluorescence Data

| Parameter | Value | Solvent |

| Absorption Maxima (λ_max) | ~350-450 nm | Common organic solvents |

| Molar Absorptivity (ε) | Not specified in search results | - |

| Emission Maxima (λ_em) | Not specified in search results | - |

| Fluorescence Quantum Yield (Φ_F) | Not specified in search results | - |

Note: Benzothiadiazole derivatives are known to exhibit solvatochromism, where the absorption and emission maxima can shift depending on the polarity of the solvent.

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) | Solvent |

| ¹H NMR | Not specified in search results | Not specified in search results |

| ¹³C NMR | Not specified in search results | Not specified in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 cm⁻¹ | C≡N stretching |

| Not specified in search results | Aromatic C-H stretching |

| Not specified in search results | Aromatic C=C stretching |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for the key spectroscopic techniques used to characterize this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., dichloromethane, acetonitrile, or THF) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution from 200 to 800 nm.

-

The absorption maxima (λ_max) are identified as the wavelengths of highest absorbance.

-

-

Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission properties of the compound.

Methodology:

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Determine the optimal excitation wavelength by measuring the absorption spectrum and selecting the longest wavelength absorption maximum.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the fluorescence quantum yield (Φ_F), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

-

-

Data Analysis: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical environment of the hydrogen atoms.

-

Acquire a ¹³C NMR spectrum to identify the chemical environment of the carbon atoms.

-

Additional 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity between atoms.

-

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule. The nitrile (C≡N) group, for instance, typically shows a strong, sharp absorption band around 2230 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

Electrochemical Behavior of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrochemical properties of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN). BTDN is a versatile heterocyclic compound with significant potential in materials science and catalysis. This document summarizes its electrochemical behavior, details the experimental protocols for its synthesis and analysis, and presents a visual representation of its role in electrocatalytic hydrogen evolution. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of advanced organic electronic materials.

Introduction

2,1,3-Benzothiadiazole (BTD) and its derivatives are a class of electron-deficient heterocyclic compounds that have garnered considerable interest for their unique electronic and photophysical properties.[1] The introduction of electron-withdrawing nitrile groups at the 4 and 7 positions to form this compound (BTDN) further enhances its electron-accepting nature, making it a valuable building block for a range of applications.[2] These include organic light-emitting diodes (OLEDs), solar cells, and as a component in covalent organic frameworks (COFs).[1][2] Recently, BTDN has also been identified as a promising small molecule catalyst for electrocatalytic hydrogen production.[3][4][5] Understanding the electrochemical behavior of BTDN is paramount to harnessing its full potential in these applications.

Electrochemical Properties

The electrochemical behavior of BTDN is characterized by two sequential one-electron reductions, which can be observed using cyclic voltammetry. These reversible reduction processes are attributed to the formation of a stable radical anion and subsequently a dianion. The strong electron-withdrawing nature of the benzothiadiazole core, augmented by the two nitrile groups, facilitates these reduction events at relatively accessible potentials.

Quantitative Electrochemical Data

The reduction potentials of BTDN have been determined by cyclic voltammetry in an acetonitrile solution. The data presented in the following table is derived from the analysis of published voltammograms.

| Parameter | Value (vs. Fc/Fc+) | Notes |

| First Reduction Potential (Ered1) | ~ -1.1 V | Corresponds to the BTDN/BTDN•- redox couple. |

| Second Reduction Potential (Ered2) | ~ -1.5 V | Corresponds to the BTDN•-/BTDN2- redox couple. |

Note: The provided potential values are estimations from graphical data and may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound (BTDN)

The synthesis of BTDN is typically achieved through a two-step process starting from 2,1,3-benzothiadiazole. The first step involves the bromination of the benzothiadiazole core, followed by a palladium-catalyzed cyanation.

Step 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole [1][6]

-

Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (6.81 g, 50 mmol) in 200 mL of concentrated sulfuric acid.

-

Heat the mixture to 60°C and add N-bromosuccinimide (18.71 g, 105 mmol) in three portions with stirring over 12 hours.

-

After the reaction is complete, pour the mixture into 900 mL of ice water.

-

Filter the precipitate and wash it sequentially with deionized water, methanol, and n-hexane.

-

Repeat the washing process three times and dry the final solid product to obtain 4,7-dibromo-2,1,3-benzothiadiazole.

Step 2: Palladium-Catalyzed Cyanation [7][8][9]

-

In a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(PPh3)4), a suitable ligand, and K4[Fe(CN)6]•3H2O (0.5 equivalents).

-

Add the synthesized 4,7-dibromo-2,1,3-benzothiadiazole (1 mmol).

-

Seal the tube with a Teflon-lined screw-cap septum, and evacuate and backfill with nitrogen (repeat three times).

-

Add dioxane (2.5 mL) and a degassed 0.05 M KOAc solution in water (2.5 mL) via syringe.

-

Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Cyclic Voltammetry of BTDN

The following protocol outlines the procedure for obtaining the cyclic voltammogram of BTDN.

-

Electrochemical Cell Setup: A standard three-electrode cell is used.[2][10]

-

Working Electrode: Platinum wire or a glassy carbon electrode.

-

Counter Electrode: Platinum wire spiral.

-

Reference Electrode: Silver wire or a saturated calomel electrode (SCE).

-

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (NBu4PF6), in an appropriate solvent like dichloromethane (DCM) or acetonitrile.[2]

-

Analyte Solution: Prepare a solution of BTDN (typically 1 mmol/dm3) in the electrolyte solution.

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[11]

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan through the reduction events of BTDN (e.g., from 0 V to -2.0 V vs. Fc/Fc+).

-

Set the scan rate (e.g., 100 mV/s).[2]

-

Initiate the scan in the negative direction and record the voltammogram.

-

Use the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard for potential calibration.[12]

-

Electrocatalytic Hydrogen Evolution

BTDN has been demonstrated to act as an electrocatalyst for the hydrogen evolution reaction (HER).[3][4][5] The proposed mechanism involves the reduction of BTDN and subsequent protonation steps.

Proposed Electrocatalytic Mechanism

The electrocatalytic cycle for hydrogen evolution mediated by BTDN in the presence of a proton source (e.g., salicylic acid) is depicted in the following diagram.

Caption: Proposed mechanism for electrocatalytic hydrogen evolution by BTDN.

The process is initiated by the one-electron reduction of BTDN to its radical anion (BTDN•-). This is followed by protonation to form a neutral radical (BTDNH•). Two of these radicals can then react to produce dihydrogen (H2) and regenerate a molecule of BTDN, completing the catalytic cycle.[3]

Conclusion

This compound exhibits rich electrochemical behavior, characterized by two reversible one-electron reductions. This property, combined with its synthetic accessibility, makes it a highly attractive compound for applications in organic electronics and catalysis. The detailed protocols provided in this guide are intended to facilitate further research and development in these exciting areas. The elucidation of its role in electrocatalytic hydrogen evolution opens new avenues for the design of inexpensive, metal-free catalysts for renewable energy applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Small Organic Molecule Based on Benzothiadiazole for Electrocatalytic Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides [organic-chemistry.org]

- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]

A Technical Guide to Computational and Experimental Studies of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit that has garnered significant attention in materials science and medicinal chemistry. Its unique electronic properties, photostability, and versatile functionalization capabilities make it a valuable scaffold for developing novel materials for organic electronics and bioactive molecules.[1][2][3] This technical guide focuses on the 4,7-dicarbonitrile derivative of BTD (BTDN) and its analogues, providing an in-depth overview of the computational and experimental methodologies employed in their study. BTDN derivatives are of particular interest due to the strong electron-withdrawing nature of the nitrile groups, which significantly influences the electronic structure and potential applications of these compounds.[4][5] This guide aims to serve as a comprehensive resource for researchers engaged in the design, synthesis, and characterization of novel BTDN-based compounds for various applications, including drug development.

Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, plays a pivotal role in the rational design and preliminary screening of BTDN derivatives. These methods provide valuable insights into the electronic, structural, and biological properties of the molecules before their synthesis, thus saving time and resources.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[6] For BTDN derivatives, DFT calculations are crucial for understanding their stability, reactivity, and optoelectronic properties.

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

-

Software: Gaussian 09 or 16 suite of programs is commonly used for these calculations.[7]

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely employed method for studying organic molecules.[8]

-

Basis Set: A basis set such as 6-31G* or cc-pVDZ is typically chosen to provide a good balance between accuracy and computational cost.[7][8]

-

Geometry Optimization: The initial molecular structure of the BTDN derivative is drawn using software like GaussView. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties: From the optimized geometry, key electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties.[6] A smaller energy gap generally corresponds to a more reactive and less stable molecule.[6]

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to predict the molecule's reactivity.[6]

-

Simulated Absorption Spectra: Time-dependent DFT (TD-DFT) calculations are used to simulate the UV-Vis absorption spectra, providing theoretical absorption maxima (λmax) that can be compared with experimental data.[6]

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[9] In the context of drug development, docking is used to screen libraries of compounds for their potential to bind to a specific biological target. For BTDN derivatives, docking studies can help identify potential anticancer agents by predicting their binding affinity to key protein targets like VEGFR-2 or p56lck.[9][10]

Experimental Protocol: Molecular Docking of BTDN Derivatives

-

Software: Molegro Virtual Docker or Schrödinger's GLIDE are commonly used software for molecular docking studies.[9][11]

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 3ERT) is downloaded from the Protein Data Bank (PDB).[10][12]

-

Water molecules and any co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is optimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of the BTDN derivative is generated and optimized using a computational chemistry software (e.g., via DFT as described above).

-

The ligand is assigned appropriate atom types and charges.

-

-

Docking Simulation:

-

The binding site on the protein is defined, often based on the location of a known inhibitor.

-

The docking algorithm is run to generate a series of possible binding poses for the ligand within the protein's active site.

-

Each pose is scored based on a scoring function that estimates the binding affinity (e.g., MolDock Score).

-

-

Analysis of Results:

-

The top-ranked poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The docking scores of the BTDN derivatives are compared to that of a known reference inhibitor to assess their potential as more potent inhibitors.

-

Data Presentation: Quantitative Computational Data

The following tables summarize key quantitative data obtained from DFT calculations for representative 2,1,3-benzothiadiazole derivatives.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected 2,1,3-Benzothiadiazole Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Derivative 2a | -5.12 | - | - | [13] |

| Derivative 2b | -5.24 | - | - | [13] |

| Derivative 2c | -4.78 | - | - | [13] |

| Derivative 2d | -5.12 | - | - | [13] |

| Polymer with Furan bridge | - | - | 1.4 | [3] |

| Polymer with Thiophene bridge | - | - | 1.4 | [3] |

| Benzothiazole derivative 4 | - | - | 4.46 | [6] |

| Benzothiazole derivative 5 | - | - | 4.73 | [6] |

Note: The specific structures of derivatives 2a-d and the polymers can be found in the cited references. The data for benzothiazole derivatives 4 and 5 are included for comparison of the energy gap range.

Experimental Methodologies

The synthesis and characterization of 2,1,3-benzothiadiazole-4,7-dicarbonitrile and its derivatives are crucial steps in their development for various applications.

Synthesis Protocols

The synthesis of BTDN derivatives often starts from 2,1,3-benzothiadiazole or a substituted analogue, followed by functionalization. Common synthetic strategies include bromination followed by cross-coupling reactions.

Experimental Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol is a common starting point for many BTDN derivatives.

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (6.81 g, 50 mmol) in 200 mL of concentrated sulfuric acid in a round-bottom flask.[14]

-

Bromination: Add N-bromosuccinimide (18.71 g, 105 mmol) in three portions at 60 °C with continuous stirring for 12 hours.[14]

-

Work-up: Pour the reaction mixture into 900 mL of ice water and filter the resulting precipitate.[14]

-

Purification: Wash the residue three times with deionized water, followed by methanol, and then n-hexane. Repeat this washing process three times. Dry the final solid product to yield 4,7-dibromo-2,1,3-benzothiadiazole.[14]

Experimental Protocol: Synthesis of a Thiophene-Substituted BTD Derivative via Suzuki Coupling

This protocol describes a typical Suzuki coupling reaction to introduce aryl groups at the 4 and 7 positions.

-

Reaction Setup: To a mixture of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole (1.00 g, 2.18 mmol), 2-thienylboronic acid (0.64 g, 5.02 mmol), and potassium carbonate (0.90 g, 6.54 mmol) in a mixture of toluene (30 mL), methanol (6 mL), and water (6 mL), add tetrakis(triphenylphosphine)palladium(0) (0.126 g, 0.109 mmol) at room temperature under a nitrogen atmosphere.[7]

-

Reaction: Reflux the resulting mixture with stirring for 72 hours.[7]

-

Work-up: Concentrate the reaction mixture under reduced pressure, dilute with water, and extract with ethyl acetate.[7]

-

Purification: The crude product is typically purified by column chromatography on silica gel.[15]

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized BTDN derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch.

-

UV-Vis Spectroscopy: To determine the absorption properties of the compounds.

-

Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels experimentally.[4][16]

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows in the study of this compound derivatives.

Caption: Computational workflow for the design and in silico evaluation of BTDN derivatives.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes [opus.uleth.ca]

- 5. One-electron reduction of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,1,3-Benzothiadiazole-4,7-dicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. veterinaria.org [veterinaria.org]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Unveiling Novel Derivatives of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile: A Technical Guide for Drug Discovery

Introduction: The formidable challenge of cancer necessitates the continuous exploration of novel chemical scaffolds for the development of more effective and selective therapeutic agents. Among the myriad of heterocyclic compounds, the 2,1,3-benzothiadiazole core has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide focuses on the burgeoning field of novel derivatives of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action.

Synthesis of Novel Derivatives

The synthesis of novel this compound derivatives often involves the modification of the core structure through various chemical reactions. A common strategy is the functionalization of the benzene ring to introduce diverse substituents, thereby modulating the compound's physicochemical properties and biological activity.

General Synthesis Workflow

Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.

A variety of synthetic methodologies can be employed to achieve these modifications. For instance, microwave-assisted synthesis has been shown to be an efficient method for the preparation of certain benzothiazole derivatives.[1]

Experimental Protocols

General Procedure for Synthesis of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Derivatives

A mixture of 2-(1,3-benzothiazol-2-yl)acetonitrile (5 mmol) and the appropriate aromatic aldehyde (5 mmol) in ethanol (20 mL) containing a catalytic amount of piperidine is refluxed for 3-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from an appropriate solvent to afford the pure derivative.[1]

Note: This is a general protocol and specific reaction conditions may vary depending on the reactants.

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.

Procedure:

-

Cell Plating: Seed cells in 96-well microtiter plates at a density of 2000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 72-96 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for at least 1 hour.

-

Washing: Wash the plates four times with slow-running tap water to remove the TCA and air-dry the plates.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Immediately wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the bound dye.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Calculation: The percentage of cell growth inhibition is calculated using the following formula: % cell inhibition = 100 - [(mean OD of treated cells) / (mean OD of control cells)] x 100

Quantitative Data on Anticancer Activity

The anticancer activity of novel benzothiadiazole and related derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Epidermoid carcinoma) | Not specified, but significant inhibition at 1, 2, and 4 µM | [2] |

| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A549 (Non-small cell lung cancer) | Not specified, but significant inhibition at 1, 2, and 4 µM | [2] |

| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | H1299 (Non-small cell lung cancer) | Not specified, but significant inhibition at 1, 2, and 4 µM | [2] |

| 1h | Aroyl substituted benzothiazole-piperazine | HUH-7 (Hepatocellular carcinoma) | Active | [3] |

| 1j | Aroyl substituted benzothiazole-piperazine | HUH-7 (Hepatocellular carcinoma) | Active | [3] |

| 1h | Aroyl substituted benzothiazole-piperazine | MCF-7 (Breast cancer) | Active | [3] |

| 1j | Aroyl substituted benzothiazole-piperazine | MCF-7 (Breast cancer) | Active | [3] |

| 1h | Aroyl substituted benzothiazole-piperazine | HCT-116 (Colorectal cancer) | Active | [3] |

| 1j | Aroyl substituted benzothiazole-piperazine | HCT-116 (Colorectal cancer) | Active | [3] |

| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon carcinoma) | 2.44 | [4] |

| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast cancer) | 23.29 | [4] |

Signaling Pathways in Cancer and Potential Targeting

Several critical signaling pathways are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. Benzothiadiazole derivatives have been investigated for their potential to modulate these pathways.

EGFR/PI3K/Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt pathway. This pathway plays a central role in cell survival and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Simplified diagram of the EGFR/PI3K/Akt signaling pathway and potential inhibition by benzothiadiazole derivatives.

Some novel thiazole-coumarin hybrids have demonstrated inhibitory activity against EGFR and PI3K/m-TOR. This suggests that derivatives of this compound could be designed to target these key oncogenic pathways.

Conclusion and Future Directions